![molecular formula C19H19N3O4 B2458378 8-(4-Ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 854137-41-0](/img/structure/B2458378.png)
8-(4-Ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
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Description
8-(4-Ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Biological Activity
8-(4-Ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by a tricyclic structure with multiple functional groups that contribute to its reactivity and biological interactions. Its IUPAC name is indicative of its complexity:
- IUPAC Name: this compound
- Molecular Formula: C19H19N3O6
- Molecular Weight: 373.37 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated across various studies focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Study Findings: A study tested derivatives of triazatricyclo compounds against various bacterial strains and found that certain modifications led to enhanced antimicrobial efficacy.
- Mechanism of Action: The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has also been explored:
- Cell Line Studies: In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound induces apoptosis and inhibits cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 20 | Cell cycle arrest |
Case Study 1: Anticancer Activity in MCF-7 Cells
A detailed investigation into the effects of the compound on MCF-7 cells revealed that at concentrations above 10 µM, there was a significant increase in apoptotic markers such as caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In a comparative study against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showing promise as a potential therapeutic agent for resistant bacterial strains.
Properties
IUPAC Name |
8-(4-ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-10-5-7-11(8-6-10)13-14-12(9-26-18(14)24)20-16-15(13)17(23)22(3)19(25)21(16)2/h5-8,13,20H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXNUTNGAOTIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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